molecular formula C16H22O8 B561474 (Z)-Coniferin CAS No. 109361-66-2

(Z)-Coniferin

Cat. No.: B561474
CAS No.: 109361-66-2
M. Wt: 342.344
InChI Key: SFLMUHDGSQZDOW-JNDSXIQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Coniferin is a stereoisomer of the naturally occurring phenylpropanoid glucoside Coniferin. In its standard form, Coniferin (a glucoside of coniferyl alcohol) is a key intermediate in the biosynthesis of lignin, the complex aromatic polymer that provides structural support to plants . It serves as a storage and transport form of coniferyl alcohol, one of the three primary monolignols, which are radically polymerized in the plant cell wall to form lignin . Researchers utilize Coniferin to study the intricate process of lignification in plant cell walls. Its incorporation into experimental systems, such as the synthesis of Dehydrogenation Polymers (DHP), helps model lignin structure and investigate its properties . Furthermore, oligomeric compounds derived from coniferyl alcohol precursors have been characterized for their potential bioactive properties, including anticancer activity in in vitro studies . The specific (Z)-configuration of the propenyl side chain in (Z)-Coniferin may offer distinct reactivity and physicochemical properties compared to the more common (E)-isomer, making it a valuable chemical tool for probing stereospecific aspects of enzymatic hydrolysis, membrane transport, and polymerization mechanisms in botanical and synthetic chemistry research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

109361-66-2

Molecular Formula

C16H22O8

Molecular Weight

342.344

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1

InChI Key

SFLMUHDGSQZDOW-JNDSXIQISA-N

SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

(Z)-Coniferin exhibits notable pharmacological properties, particularly in anticancer research. Recent studies have highlighted its potential in inhibiting cancer cell growth:

  • Anticancer Properties : Research has demonstrated that oligomeric phenolic compounds derived from (Z)-Coniferin can inhibit the growth of cervical cancer cells. The study utilized the MTT assay to measure cell viability, revealing that specific fractions from (Z)-Coniferin exhibited IC50 values of 81.60 μg/mL and 103.24 μg/mL, indicating significant anticancer activity .

Table 1: Anticancer Activity of (Z)-Coniferin Fractions

FractionIC50 Value (μg/mL)Cancer Type
F1281.60 ± 9.30Cervical Cancer
F22103.24 ± 14.09Cervical Cancer

Phytochemical Research

(Z)-Coniferin is recognized for its phytochemical composition, contributing to the therapeutic potential of conifer extracts:

  • Therapeutic Potential : Various phytochemicals present in conifers, including (Z)-Coniferin, have been studied for their effects against bacterial and fungal infections, cancer, diabetes, and cardiovascular diseases. These compounds exhibit antioxidant properties that help inhibit cell damage and inflammation .

Table 2: Pharmacological Actions of Conifer Phytochemicals

ConditionActive CompoundsEffects
Cancer(Z)-ConiferinInhibition of cell growth
Bacterial InfectionsTerpenesAntimicrobial activity
DiabetesPolyphenolsBlood sugar regulation

Environmental Applications

The role of (Z)-Coniferin in environmental contexts is also noteworthy:

  • Lignification Process : Studies using matrix-assisted laser desorption/ionization mass spectrometric imaging have clarified the distribution of (Z)-Coniferin during lignification in differentiating xylem. This technique allows researchers to visualize how (Z)-Coniferin contributes to wood formation and stability in plants .

Table 3: Distribution of (Z)-Coniferin in Wood Formation

Wood TypeObservation MethodFindings
Normal WoodMALDI-MSIPresence confirmed
Compression WoodMALDI-MSI + Osmium TetroxideDistinction between coniferin and sucrose

Material Science Applications

(Z)-Coniferin's structural properties lend themselves to innovative material science applications:

  • Biopolymer Development : As a precursor to lignin, (Z)-Coniferin can be utilized in creating sustainable biopolymers for various industrial applications. Its ability to form complex structures enhances the mechanical properties of materials derived from lignocellulosic sources.

Chemical Reactions Analysis

Enzymatic Reactions

(Z)-Coniferin exhibits resistance to enzymatic hydrolysis compared to its (E)-isomer:

  • β-Glucosidase Hydrolysis : Only 5.4% hydrolysis of (Z)-coniferin occurs after 24 hours vs. 100% hydrolysis for (E)-coniferin under identical conditions .
  • UDP-Glucosyltransferase Activity : Cell-free extracts from Fagus grandifolia glucosylate (Z)-coniferyl alcohol 5.74-fold more efficiently than (E)-coniferyl alcohol (Table 2) .

Table 2: Stereoselectivity of UDPG:Coniferyl Alcohol Glucosyltransferases

SubstrateConversion Rate (%)Source
(Z)-Coniferyl alcohol5.74Fagus grandifolia
(E)-Coniferyl alcohol<0.24Fagus grandifolia
(E)-Coniferyl alcohol4.65Pinus taeda

Polymerization and Lignin Formation

(Z)-Coniferin participates in lignin-carbohydrate complex (LCC) formation via quinone methide (QM) intermediates :

  • Peroxidase-Catalyzed Polymerization : In vitro reactions with horseradish peroxidase generate phenyl glycoside (PG)-type linkages between (Z)-coniferin and lignin polymers .
  • Biomimetic Lignification : β-Glucosidase releases (Z)-coniferyl alcohol, which undergoes radical coupling to form lignin. NMR analysis confirms C-6 benzyl ether linkages between cellulose and lignin (Fig. 3) .

Table 3: Key Linkages in Lignin-Carbohydrate Complexes

Linkage TypeBond PositionMethod of Detection
Benzyl etherLignin C-α ↔ Cellulose C-6¹³C-NMR
Phenyl glycosideLignin ↔ HemicelluloseHSQC NMR

Biological and Anticancer Activity

Dehydrogenation polymers (DHPs) derived from (Z)-coniferin inhibit cancer cell growth:

  • MTT Assay Results : Ether-soluble fractions of DHPs exhibit IC₅₀ values of 81.60–103.24 μg/mL against HeLa cervical cancer cells .
  • Mechanism : Bioactivity arises from oligomeric phenolic structures that disrupt mitochondrial function .

Isomerization and Metabolic Pathways

(Z)-Coniferin is biosynthesized via isomerization of (E)-coniferyl alcohol in Fagus grandifolia:

  • Radiolabeling Studies : [8-¹⁴C]-(E)-Coniferyl alcohol converts to (Z)-coniferyl alcohol in vivo, mediated by a stereoselective E→Z isomerase .
  • Transport : Unlike (E)-coniferin, (Z)-coniferin is not transported across poplar xylem membranes, limiting its role in lignification .

Q & A

Q. What frameworks guide hypothesis-driven research on (Z)-coniferin’s biosynthesis regulation?

  • PICO Framework :
  • Population : Plant lignin biosynthesis pathways.
  • Intervention : Knockout mutants of UDP-glucosyltransferases.
  • Comparison : Wild-type versus mutant coniferin accumulation (LC-MS/MS quantification).
  • Outcome : Correlation between (Z)-coniferin levels and lignin monomer composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Coniferin
Reactant of Route 2
(Z)-Coniferin

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